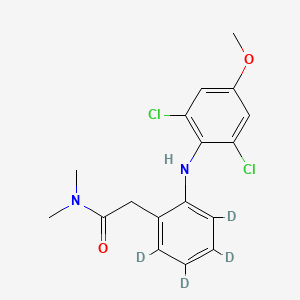
Furofenac-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furofenac-d3 is a deuterium-labeled analogue of Furofenac, a novel anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furofenac-d3 involves the incorporation of deuterium atoms into the Furofenac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of a deuterium source, such as deuterium gas (D2) or deuterated solvents, in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for verifying the incorporation of deuterium atoms and the overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Furofenac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Furofenac and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and fate of Furofenac in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in environmental analysis to detect and quantify pollutants and contaminants.
Mecanismo De Acción
The mechanism of action of Furofenac-d3 involves the modulation of the cyclooxygenase pathway, similar to its non-deuterated analogue, Furofenac. The compound inhibits the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The presence of deuterium atoms may influence the metabolic stability and pharmacokinetics of the compound, potentially enhancing its therapeutic effects .
Comparación Con Compuestos Similares
Furofenac: The non-deuterated analogue of Furofenac-d3, with similar anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Naproxen: Another NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracing of metabolic pathways and improved analytical accuracy. Additionally, the deuterium labeling may enhance the metabolic stability and pharmacokinetics of the compound, potentially leading to better therapeutic outcomes.
Propiedades
Número CAS |
1794754-03-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
209.259 |
Nombre IUPAC |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
Clave InChI |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Sinónimos |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
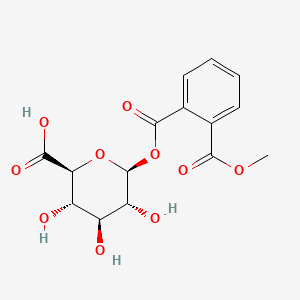
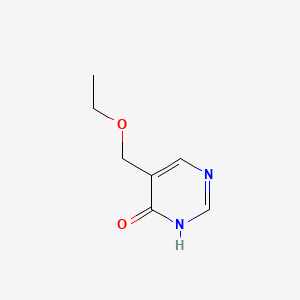
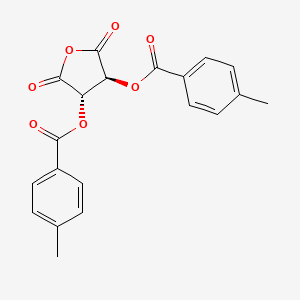

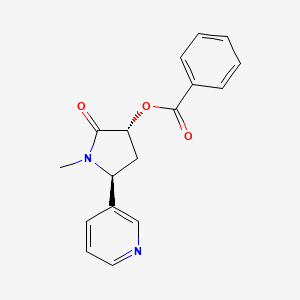
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
